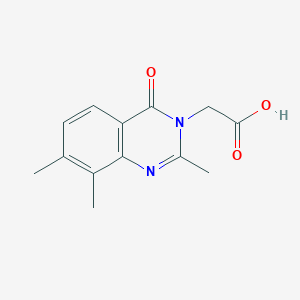

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-(2,7,8-trimethyl-4-oxoquinazolin-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O3/c1-7-4-5-10-12(8(7)2)14-9(3)15(13(10)18)6-11(16)17/h4-5H,6H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNMWTNMTRVDSPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)C(=O)N(C(=N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Mechanism of Action of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a deep dive into the predicated mechanism of action for the novel compound, (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid. As a Senior Application Scientist, this document is structured to not only present the current understanding but to also lay a strategic foundation for future research and development. We will proceed from a broad understanding of the quinazolinone scaffold to a focused hypothesis on the primary biological target of this specific molecule, supported by proposed experimental validation.

The Quinazolinone Core: A Scaffold of Diverse Pharmacological Activity

The quinazolinone ring system is a well-established pharmacophore, recognized for its versatile biological activities.[1][2] Derivatives of this scaffold have been successfully developed into therapeutic agents, demonstrating a wide range of effects including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[2] The therapeutic diversity of quinazolinones stems from their ability to interact with a variety of biological targets. Notably, in the realm of oncology, quinazolinone derivatives like gefitinib and erlotinib have been marketed as anticancer agents.[3] The proposed mechanisms for their anticancer effects are multifaceted and include the inhibition of the DNA repair system, epidermal growth factor receptor (EGFR), thymidylate enzyme, and tubulin polymerization.[3]

Primary Hypothesized Mechanism of Action: Aldose Reductase Inhibition

While the broader quinazolinone class exhibits diverse activities, recent evidence strongly suggests that acetic acid derivatives of the quinazolin-4(3H)-one ring are potent inhibitors of aldose reductase (AR).[4][5] Aldose reductase is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Under hyperglycemic conditions, the increased flux of glucose through this pathway leads to the accumulation of sorbitol, resulting in osmotic stress and cellular damage.

A study on a series of novel acetic acid derivatives bearing the quinazolin-4(3H)-one core revealed that these compounds exhibited nanomolar activity against aldose reductase, with many displaying higher potency than the reference drug, epalrestat.[4][5] Molecular docking simulations in this study indicated that these inhibitors bind to the active site of the AR enzyme.[4][5] Although this compound was not explicitly tested in this series, its structural similarity strongly supports the hypothesis that it also functions as an aldose reductase inhibitor.

Proposed Binding Interaction with Aldose Reductase

Based on molecular docking studies of structurally related compounds, we can hypothesize the binding mode of this compound within the active site of aldose reductase. The acetic acid moiety is likely to form key interactions with the anionic binding pocket of the enzyme. The quinazolinone core would be positioned within the hydrophobic pocket, with the trimethyl substitutions potentially enhancing this interaction and contributing to the overall binding affinity.

Caption: Potential pathway for quinazolinone-induced anticancer activity.

Proposed Experimental Workflows for Mechanism Validation

To rigorously test the hypothesized mechanisms of action for this compound, a systematic experimental approach is required.

Validation of Aldose Reductase Inhibition

A direct, in vitro enzymatic assay is the foundational step for confirming the primary hypothesis.

Experimental Protocol: In Vitro Aldose Reductase Inhibition Assay

-

Enzyme and Substrate Preparation: Recombinant human aldose reductase and its substrate, DL-glyceraldehyde, are prepared in a suitable buffer (e.g., sodium phosphate buffer).

-

Inhibitor Preparation: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of concentrations.

-

Assay Reaction: The enzymatic reaction is initiated by adding the enzyme to a reaction mixture containing the substrate, NADPH as a cofactor, and varying concentrations of the inhibitor or vehicle control.

-

Detection: The rate of NADPH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Data Analysis: The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Workflow for the in vitro aldose reductase inhibition assay.

Assessment of Anticancer Activity

To investigate the potential anticancer effects, a series of cell-based assays should be conducted.

Experimental Protocol: Cell Viability and Apoptosis Assays

-

Cell Culture: A panel of cancer cell lines (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) are cultured under standard conditions.

-

MTT Assay for Cell Viability: Cells are treated with varying concentrations of the compound for 24-72 hours. MTT reagent is then added, and the resulting formazan crystals are solubilized. Absorbance is measured to determine cell viability.

-

Flow Cytometry for Cell Cycle Analysis: Cells are treated with the compound, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content is analyzed by flow cytometry to determine the cell cycle distribution.

-

Annexin V/PI Staining for Apoptosis: Treated cells are stained with Annexin V-FITC and propidium iodide. The percentage of apoptotic cells (Annexin V positive) is quantified by flow cytometry.

Data Presentation and Interpretation

The quantitative data from the proposed experiments should be summarized for clear interpretation and comparison.

Table 1: Predicted Inhibitory Activity against Aldose Reductase

| Compound | Predicted IC50 (nM) | Reference IC50 (Epalrestat) (nM) |

| This compound | To be determined | ~300 |

Table 2: Expected Outcome of Cell-Based Anticancer Assays

| Assay | Cell Line | Expected Outcome with Compound Treatment |

| MTT Assay | MCF-7 | Dose-dependent decrease in cell viability |

| Cell Cycle Analysis | MCF-7 | Accumulation of cells in the G2/M phase |

| Annexin V/PI Staining | MCF-7 | Increased percentage of Annexin V positive cells |

Conclusion and Future Directions

The available evidence strongly supports the hypothesis that this compound acts as a potent inhibitor of aldose reductase. The proposed experimental workflows provide a clear path to validate this primary mechanism of action and to explore potential secondary anticancer activities. Successful validation will position this compound as a promising lead for the development of novel therapeutics for diabetic complications and potentially for cancer. Further research should focus on structure-activity relationship studies to optimize the potency and selectivity of this promising quinazolinone derivative.

References

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. Available at: [Link]

-

(PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. Available at: [Link]

-

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. PubChem. Available at: [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

-

Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. PharmaTutor. Available at: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available at: [Link]

-

Study on quinazolinone derivative and their pharmacological actions. Preprints.org. Available at: [Link]

-

SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF 3-ARYLAMINOMETHYL-1-(2- OXO-2-ARYLETHYL)-6,7,8,9-TETRAHYDRO-5H-T[4][5][6]RIAZOLO[4,3-a] AZ. Semantic Scholar. Available at: [Link]

-

Quinazoline derivatives & pharmacological activities: a review. SciSpace. Available at: [Link]

-

Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. PubMed. Available at: [Link]

-

Synthesis of thioalkylated-4-aryltetrahydroquinazolinone derivatives and their antibacterial activity. ACG Publications. Available at: [Link]

-

Discovery of (R)-4-(8-fluoro-2-oxo-1,2-dihydroquinazolin-3(4H)-yl)-N-(3-(7-methyl-1H-indazol-5-yl). PubMed. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Study on quinazolinone derivative and their pharmacological actions [wisdomlib.org]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid | C12H10O5 | CID 5393149 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Trimethyl Quinazolinone Acetic Acid Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

The 4(3H)-quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1] Its derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[2][3] The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the heterocyclic ring system. This guide focuses on a specific, promising subclass: (4-oxoquinazolin-3(4H)-yl)acetic acid derivatives, with a particular emphasis on the strategic placement of trimethyl substituents. By integrating an acetic acid moiety at the N-3 position—a critical site for modulating activity—and methyl groups at key positions on the quinazolinone core, these analogs are designed for enhanced potency and target specificity. This document provides an in-depth exploration of their synthesis, multifaceted biological activities, mechanisms of action, and structure-activity relationships (SAR), supported by detailed experimental protocols and molecular interaction models.

Introduction: The Quinazolinone Scaffold as a Privileged Structure

Quinazolinones are fused heterocyclic systems composed of a benzene ring and a pyrimidinone ring.[4] This structural motif is prevalent in numerous natural alkaloids and synthetic compounds, granting it significant interest in drug discovery.[5] The versatility of the quinazolinone core, particularly the 4(3H)-quinazolinone isomer, allows for substitutions at multiple positions (notably C-2, N-3, C-6, and C-8), which dictates the molecule's interaction with biological targets and its overall pharmacological profile.[4][6]

The introduction of an acetic acid group at the N-3 position creates a key pharmacophore that can engage in crucial hydrogen bonding and ionic interactions with enzyme active sites, such as aldose reductase.[7] Furthermore, the addition of methyl groups—small, lipophilic, electron-donating substituents—can enhance membrane permeability, improve metabolic stability, and optimize binding affinity through favorable van der Waals interactions within hydrophobic pockets of target proteins. This guide synthesizes the current understanding of these derivatives to provide a technical framework for their further investigation and development.

Synthesis of Substituted (4-Oxoquinazolin-3(4H)-yl)acetic Acid Derivatives

The rational design of biologically active molecules begins with a robust and flexible synthetic strategy. The most common and effective route to N-3 substituted quinazolinone acetic acids involves a multi-step process starting from a correspondingly substituted anthranilic acid.

The causality behind this synthetic choice lies in its efficiency and modularity. Using acetic anhydride for the initial cyclization (Step 1) is a classic, high-yielding method to form the reactive benzoxazinone intermediate.[8] This intermediate is then selectively opened and re-closed by an amino acid (glycine, in this case) in a one-pot reaction (Step 2), which is highly efficient for installing the N-3 acetic acid side chain. This method avoids harsh conditions and allows for the use of various substituted anthranilic acids to generate a library of analogs for SAR studies.

Experimental Protocol: General Synthesis

This protocol provides a self-validating system for synthesizing the target compounds, where reaction progress can be monitored by Thin-Layer Chromatography (TLC) and the final product structure is confirmed by spectroscopic methods.

-

Step 1: Synthesis of 2-methyl-3,1-benzoxazin-4-one intermediate.

-

A solution of the selected substituted anthranilic acid (e.g., 3,4,5-trimethylanthranilic acid) (0.1 mol) in acetic anhydride (0.3 mol) is refluxed for 4-6 hours.[8]

-

Causality: Acetic anhydride serves as both the acetylating agent for the amine and the dehydrating agent for cyclization, forming the stable six-membered benzoxazinone ring.

-

The reaction progress is monitored by TLC using a mobile phase of ethyl acetate:hexane (3:7).

-

Upon completion, the reaction mixture is cooled, and the excess solvent is removed under reduced pressure. The resulting solid is washed with petroleum ether to yield the crude benzoxazinone intermediate.

-

-

Step 2: Synthesis of (2-methyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

-

A mixture of the benzoxazinone intermediate (0.1 mol) and glycine (0.11 mol) is refluxed in glacial acetic acid or pyridine for 6-8 hours.[9]

-

Causality: The primary amine of glycine acts as a nucleophile, attacking the carbonyl of the benzoxazinone ring. This leads to ring-opening followed by intramolecular cyclization and dehydration to form the thermodynamically stable quinazolinone ring.

-

After cooling, the reaction mixture is poured into ice-cold water.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The final product is purified by recrystallization from ethanol to yield the pure quinazolinone acetic acid derivative.

-

Structural confirmation is achieved using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

-

Key Biological Activities & Mechanisms of Action

Trimethyl quinazolinone acetic acid derivatives are versatile scaffolds with the potential to exhibit a range of biological activities. The following sections detail their primary therapeutic prospects.

Anticancer Activity

Quinazolinone derivatives are well-established as potent anticancer agents, with several acting as kinase inhibitors (e.g., Gefitinib, Erlotinib).[10] The proposed trimethyl quinazolinone acetic acid structures could act through several mechanisms, including the inhibition of critical signaling pathways like the Epidermal Growth Factor Receptor (EGFR) pathway, which is frequently dysregulated in various cancers.

Mechanism of Action: EGFR Inhibition The EGFR signaling cascade is crucial for cell proliferation, survival, and migration. Its overactivation can lead to uncontrolled cell growth. Quinazolinone-based inhibitors typically act as ATP-competitive antagonists, binding to the kinase domain of the receptor and preventing its autophosphorylation, thereby blocking downstream signaling. The acetic acid moiety at N-3 can form critical interactions with amino acid residues in the ATP-binding pocket, while the trimethyl-substituted phenyl ring can occupy a hydrophobic region, enhancing binding affinity.[10]

Protocol: In Vitro Cytotoxicity (MTT Assay) This protocol quantifies the cytotoxic effect of the synthesized compounds on cancer cell lines.

-

Cell Seeding: Human cancer cells (e.g., MCF-7 breast cancer) are seeded into a 96-well plate at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.[7]

-

Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and a vehicle control (DMSO). The plate is incubated for 48 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

-

Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

-

Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration required to inhibit 50% of cell growth) is determined.

Data Summary: Anticancer Activity The following table presents representative data for quinazolinone derivatives against various cancer cell lines, illustrating the potential potency of this class.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazolinone-Imidazolone Hybrid | MCF-7 (Breast) | 3.1 | [11] |

| Quinazolinone-Imidazolone Hybrid | HepG2 (Liver) | 12.5 | [11] |

| Quinazolinone-Isoxazole Hybrid | A549 (Lung) | 5.86 | [11] |

| Quinazolinone Acetic Acid Derivative | MCF-7 (Breast) | >50 | [7] |

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinones have shown significant activity against a broad spectrum of bacteria and fungi.[1]

Mechanism of Action The antimicrobial action of quinazolinones is often attributed to their ability to interfere with essential cellular processes. This can include disrupting bacterial cell wall synthesis, inhibiting DNA gyrase (an enzyme critical for DNA replication), or altering membrane permeability.[1] The lipophilicity conferred by methyl groups can enhance penetration through the microbial cell wall, a critical first step for exerting biological activity.[12]

Protocol: Minimum Inhibitory Concentration (MIC) Determination The broth microdilution method is a standardized assay to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

-

Preparation: A two-fold serial dilution of each test compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculation: Each well is inoculated with a standardized microbial suspension (e.g., 5 x 10⁵ CFU/mL of Staphylococcus aureus or Escherichia coli). Positive (microbe only) and negative (broth only) controls are included.[3]

-

Incubation: The plates are incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (growth) is observed.

-

Causality: This method provides a direct quantitative measure of the compound's bacteriostatic or fungistatic activity.

-

Data Summary: Antimicrobial Activity The table below shows typical MIC values for quinazolinone derivatives against common pathogens.

| Compound Derivative | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | A. niger (Fungus) MIC (µg/mL) | Reference |

| 2,3,6-Trisubstituted Quinazolinone (A-1) | >50 | >50 | >50 | [3] |

| 2,3,6-Trisubstituted Quinazolinone (A-2) | >50 | 25 | >50 | [3] |

| 2,3,6-Trisubstituted Quinazolinone (A-3) | >50 | >50 | 25 | [3] |

| 2,3,6-Trisubstituted Quinazolinone (A-4) | >50 | 50 | 50 | [3] |

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. Quinazolinones have been investigated as anti-inflammatory agents, primarily through their ability to inhibit cyclooxygenase (COX) enzymes or modulate inflammatory signaling pathways like NF-κB.[13][14]

Mechanism of Action: NF-κB Pathway Inhibition The transcription factor NF-κB is a master regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS). In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate gene transcription. Certain quinazolinone derivatives can inhibit this process, thereby suppressing the production of inflammatory mediators.[13]

Protocol: In Vivo Carrageenan-Induced Paw Edema This is a standard animal model for evaluating the acute anti-inflammatory activity of compounds.

-

Animal Grouping: Male Wistar rats are divided into groups (n=6): a control group, a standard drug group (e.g., Indomethacin), and test groups for each compound dose.

-

Compound Administration: The test compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The control group receives the vehicle.[14]

-

Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each rat.

-

Causality: Carrageenan is a phlogistic agent that induces a localized, acute inflammatory response characterized by edema (swelling).

-

-

Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group.

Structure-Activity Relationship (SAR) Summary

The biological activity of trimethyl quinazolinone acetic acid derivatives is governed by the interplay of its structural components.

-

Quinazolinone Core: Provides the fundamental rigid scaffold necessary for binding to many biological targets.

-

N-3 Acetic Acid Moiety: This group is critical. It can act as a hydrogen bond donor/acceptor or engage in ionic interactions, significantly influencing binding affinity, particularly for enzymes like aldose reductase.[7]

-

C-2 Methyl Group: Substitution at the C-2 position is known to be crucial. A small alkyl group like methyl is often associated with anticonvulsant and sedative-hypnotic properties and can influence the molecule's conformation.[4]

-

Methyl Groups on the Benzene Ring (e.g., C-6, C-8): Substitution at these positions significantly impacts activity. Halogenation at C-6 and C-8 often enhances antimicrobial effects.[1] Methyl groups, being electron-donating and lipophilic, can enhance binding in hydrophobic pockets and improve pharmacokinetic properties like membrane permeability.[6] The precise positioning (e.g., 6,8-dimethyl vs. 5,7-dimethyl) would need to be systematically evaluated to determine the optimal pattern for a given biological target.

Conclusion and Future Perspectives

Trimethyl quinazolinone acetic acid derivatives represent a highly promising class of compounds for drug discovery. By combining the privileged 4(3H)-quinazolinone scaffold with an N-3 acetic acid side chain and strategic trimethyl substitutions, these molecules can be tailored for high potency and selectivity against a range of therapeutic targets. The available evidence on related structures suggests strong potential in oncology, infectious diseases, and inflammatory conditions.

Future research should focus on the systematic synthesis and screening of a library of these derivatives to fully elucidate the structure-activity relationships. Specifically, varying the position of the three methyl groups on the benzo- portion of the ring will be critical to optimizing activity for specific targets. Advanced studies should include in vivo efficacy models for the most promising leads, along with a comprehensive evaluation of their pharmacokinetic (ADME) and toxicological profiles to assess their potential as clinical drug candidates.

References

-

Al-Salem, H. S., et al. (2016). Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ACS Publications. Available from: [Link]

-

Al-Salem, H. S., et al. (2016). (PDF) Structure-Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. ResearchGate. Available from: [Link]

-

Tokalı, F., et al. (2023). (PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. Available from: [Link]

-

Various Authors. (2024). Some quinazolinone derivatives as anticancer agents. ResearchGate. Available from: [Link]

-

Bhat, M. A., et al. (2017). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Royal Society of Chemistry. Available from: [Link]

-

Li, W., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Spandidos Publications. Available from: [Link]

-

Tokalı, F., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. Available from: [Link]

-

Zayed, M. F., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC - NIH. Available from: [Link]

-

Singh, A., et al. (2008). Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomed Pharmacol J. Available from: [Link]

-

Patel, P. R., et al. (2021). (PDF) New Generation of Quinazolinone Derivatives as Potent Antimicrobial Agents. ResearchGate. Available from: [Link]

-

Various Authors. (2008). Synthesis, Structure−Activity Relationships, and Biological Profiles of a Quinazolinone Class of Histamine H 3 Receptor Inverse Agonists. ResearchGate. Available from: [Link]

-

Various Authors. (2019). Synthesis and antibacterial activity of quinazolinone derivatives. ResearchGate. Available from: [Link]

-

Athipornchai, A., et al. (2021). Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways. PMC - NIH. Available from: [Link]

-

Al-Suwaidan, I. A., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. MDPI. Available from: [Link]

-

Jafari, E., et al. (2016). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available from: [Link]

-

Various Authors. (2018). (PDF) Synthesis and antimicrobial evaluation of quinazolinone peptide derivatives. ResearchGate. Available from: [Link]

-

Mahato, A. K., et al. (2011). (PDF) Chemistry, Structure Activity Relationship and Biological Activity of Quinazolin -4 (3H) -One Derivatives. ResearchGate. Available from: [Link]

-

Mironov, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. Available from: [Link]

-

Zhang, H., et al. (2016). Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. Available from: [Link]

-

Bakht, M. A., et al. (2021). Design, synthesis and biological assessment of new 1-benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) pyridin-1-ium derivatives (BOPs) as potential dual inhibitors of acetylcholinesterase and butyrylcholinesterase. PMC - NIH. Available from: [Link]

-

Various Authors. (2018). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. ResearchGate. Available from: [Link]

-

Dotsenko, V., et al. (2022). Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. NIH. Available from: [Link]

-

Ghorab, M. M., et al. (2000). NOVEL 6,8-DIBROMO-4(3H)-QUINAZOLINONE DERIVATIVES OF PROMISING ANTI-INFLAMMATORY AND ANALGESIC PROPERTIES. Boll. Chim. Farm. Available from: [Link]

-

El-Sayed, N. F., et al. (2025). Design and evaluation of 2-(4-((2-(2-((2,6-dichloro-3-methylphenyl)amino)benzoyl)hydrazineylidene)methyl)phenoxy)acetic acid as a dual anti-inflammatory and anti-diabetic agent. PubMed. Available from: [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ptfarm.pl [ptfarm.pl]

in vitro studies of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

An In-Depth Technical Guide to the In Vitro Evaluation of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid

This guide provides a comprehensive framework for the in vitro investigation of this compound, a member of the versatile quinazolinone class of heterocyclic compounds. Quinazolinones are recognized for their wide range of biological activities, making this particular derivative a candidate for multiple therapeutic avenues.[1] This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical rationale and practical, step-by-step protocols to elucidate the compound's biological profile.

Introduction: The Quinazolinone Scaffold and Therapeutic Potential

The quinazolinone core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting activities including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant effects.[1][2] The biological activity of these compounds is significantly influenced by the nature and position of substituents on the quinazoline ring system.[3] Specifically, substitutions at the 2, 3, 6, 7, and 8 positions have been shown to modulate their pharmacological properties.[3] The subject of this guide, this compound, possesses a 4(3H)-quinazolinone core, which is a common feature in many biologically active molecules. The acetic acid moiety at the 3-position introduces a carboxylic acid group, which can influence solubility, cell permeability, and potential interactions with biological targets.

Given the broad spectrum of activities associated with the quinazolinone scaffold, a systematic in vitro evaluation is essential to identify the specific biological effects of this compound. This guide will focus on two primary areas of investigation based on the known activities of related compounds: anticancer and enzyme inhibition.

Part I: Anticancer Activity Evaluation

Many quinazolinone derivatives have demonstrated potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and modulation of key signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway.[2][4] Therefore, a logical starting point for the in vitro evaluation of this compound is to assess its cytotoxic and cytostatic effects on cancer cell lines.

Initial Cytotoxicity Screening: The MTT Assay

The initial assessment of anticancer potential is typically a cytotoxicity assay to determine the concentration-dependent effect of the compound on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and straightforward colorimetric assay for this purpose.

-

Cell Culture:

-

Select a panel of human cancer cell lines. A common starting point includes A549 (lung carcinoma), PC-3 (prostate carcinoma), and SMMC-7721 (hepatocellular carcinoma) to screen for broad-spectrum activity.[2]

-

Culture the cells in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

-

Cell Seeding:

-

Harvest cells in the logarithmic growth phase using trypsin-EDTA.

-

Perform a cell count using a hemocytometer or automated cell counter.

-

Seed the cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium.

-

Incubate the plates for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Perform serial dilutions of the stock solution to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the old medium from the 96-well plates and add 100 µL of fresh medium containing the different concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a positive control (e.g., Gefitinib or 5-Fluorouracil).[2]

-

Incubate the plates for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plates for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 490 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration to generate a dose-response curve.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.

-

Investigating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Should the initial cytotoxicity screening reveal significant activity, the next logical step is to investigate the underlying mechanism of cell death. Quinazolinone derivatives have been shown to induce apoptosis and cause cell cycle arrest.[2][4] Flow cytometry is a powerful tool for these analyses.

-

Cell Treatment:

-

Seed cells (e.g., A549) in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours.

-

-

Cell Harvesting and Staining:

-

Harvest the cells (including floating cells in the medium) and wash them with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol.

-

Incubate in the dark at room temperature for 15 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

-

Cell Treatment and Fixation:

-

Treat cells as described for the apoptosis assay.

-

Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

-

Staining and Analysis:

-

Wash the fixed cells with PBS and treat with RNase A to remove RNA.

-

Stain the cells with Propidium Iodide (PI).

-

Analyze the DNA content of the cells by flow cytometry. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle can be quantified.

-

Potential Molecular Target: Tubulin Polymerization

A well-established mechanism of action for some anticancer quinazolinones is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to mitotic arrest.[3][4]

-

Assay Principle: This assay measures the increase in light scattering or fluorescence as tubulin polymerizes into microtubules.

-

Reagents:

-

Purified tubulin protein.

-

Tubulin polymerization buffer.

-

A fluorescence-based tubulin polymerization assay kit is recommended for ease of use and sensitivity.

-

-

Procedure:

-

Incubate purified tubulin with various concentrations of this compound, a positive control (e.g., colchicine), and a negative control (vehicle).

-

Initiate polymerization by raising the temperature to 37°C.

-

Monitor the change in fluorescence or absorbance over time using a microplate reader.

-

Inhibition of polymerization will result in a decrease in the fluorescence or absorbance signal compared to the vehicle control.

-

Part II: Enzyme Inhibition Assays

Quinazolinone derivatives have also been identified as inhibitors of various enzymes.[5] The acetic acid moiety in the target compound suggests that it may interact with enzymes that have a binding pocket accommodating a carboxylic acid group. Aldose reductase is one such enzyme, and its inhibition is a therapeutic strategy for diabetic complications.[5][6]

Aldose Reductase Inhibition Assay

-

Enzyme and Substrate Preparation:

-

Obtain purified recombinant human or rat lens aldose reductase.

-

Prepare solutions of the substrate (e.g., DL-glyceraldehyde) and the cofactor NADPH.

-

-

Assay Procedure:

-

In a 96-well plate, combine the enzyme, NADPH, and various concentrations of this compound. Include a positive control (e.g., epalrestat) and a vehicle control.[5]

-

Pre-incubate the mixture for a short period.

-

Initiate the reaction by adding the substrate.

-

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC50 value for the inhibition of aldose reductase.

-

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Cell Line | Parameter | This compound | Positive Control |

| MTT Assay | A549 | IC50 (µM) | Experimental Value | e.g., Gefitinib |

| MTT Assay | PC-3 | IC50 (µM) | Experimental Value | e.g., Gefitinib |

| MTT Assay | SMMC-7721 | IC50 (µM) | Experimental Value | e.g., 5-Fluorouracil |

| Aldose Reductase Inhibition | N/A | IC50 (nM) | Experimental Value | e.g., Epalrestat |

Diagrams of Experimental Workflows and Pathways

Caption: High-level workflow for the in vitro evaluation of the target compound.

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

This technical guide provides a structured and logical approach to the initial in vitro characterization of this compound. The proposed experiments are designed to efficiently screen for potential anticancer and enzyme inhibitory activities, building upon the known pharmacological profile of the broader quinazolinone class. Positive results in these assays would warrant further investigation, including more extensive cell line screening, detailed mechanistic studies (e.g., Western blotting for key apoptosis and cell cycle proteins), and eventual progression to in vivo models. The self-validating nature of these protocols, with the inclusion of appropriate positive and negative controls, ensures the generation of reliable and interpretable data, paving the way for the potential development of this novel compound.

References

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. [Link]

-

Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PMC - NIH. [Link]

-

An Updated Review on the Mechanism of Action, Therapeutic Effects, and Biological Prospects of Quinazolinone Hybrids. Bentham Science Publisher. [Link]

-

Synthesis and Biological Evaluation of New Quinazolinone Derivatives. . [Link]

-

Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. [Link]

-

Discovery of New Quinazolinone and Benzimidazole Analogs as Tubulin Polymerization Inhibitors with Potent Anticancer Activities. MDPI. [Link]

-

Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Publishing. [Link]

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. [Link]

-

(PDF) Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid: Synthesis, Characterization, and Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Frontier of Novel Quinazolinone Derivatives

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid (CAS 1322604-42-1) represents a specific, yet largely uncharted, molecule within the broader, well-established class of quinazolinone compounds. At present, dedicated peer-reviewed literature on this particular derivative is scarce. However, the quinazolinone scaffold is a cornerstone in medicinal chemistry, renowned for its versatile biological activities.[1] This guide, therefore, serves a dual purpose: to provide a speculative yet scientifically grounded exploration of this specific molecule and to offer a comprehensive framework for the synthesis, characterization, and investigation of novel quinazolinone acetic acid derivatives. By leveraging established methodologies for analogous compounds, we can construct a probable profile and a robust research plan for this compound.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolin-4(3H)-one ring system is a bicyclic heterocycle containing two nitrogen atoms. This structural motif is prevalent in numerous natural products and synthetic compounds with a wide array of pharmacological properties, including anti-inflammatory, anti-cancer, anti-viral, and anti-diabetic activities.[2][3] The versatility of the quinazolinone scaffold stems from the ability to introduce various substituents at different positions, thereby modulating its physicochemical properties and biological targets. The acetic acid moiety at the 3-position, as seen in our target molecule, often enhances solubility and can provide a crucial interaction point with biological targets.

Proposed Synthesis of this compound

Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2,7,8-trimethyl-4H-3,1-benzoxazin-4-one

-

To a solution of 2-amino-3,4-dimethylbenzoic acid in a suitable solvent (e.g., pyridine or acetic acid), add an excess of acetic anhydride.

-

Heat the reaction mixture under reflux for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry to yield 2,7,8-trimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of 2,7,8-trimethylquinazolin-4(3H)-one

-

The intermediate from Step 1 can be used directly. Add a source of ammonia, such as ammonium acetate, to the benzoxazinone derivative.

-

Heat the mixture, either conventionally or using microwave irradiation for a more efficient reaction, in a suitable solvent like glacial acetic acid.[1]

-

Monitor the reaction by TLC. Once complete, cool the mixture and precipitate the product by adding water.

-

Filter, wash, and dry the solid to obtain 2,7,8-trimethylquinazolin-4(3H)-one.

Step 3: Synthesis of Ethyl (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetate

-

Dissolve the quinazolinone from Step 2 in an anhydrous aprotic solvent (e.g., DMF or THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the N3 position.

-

Stir the mixture for a short period, then add ethyl chloroacetate dropwise.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction carefully with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography.

Step 4: Hydrolysis to this compound

-

Dissolve the ester from Step 3 in a mixture of a suitable solvent (e.g., ethanol or THF) and an aqueous solution of a strong base (e.g., NaOH or KOH) or a strong acid (e.g., HCl).

-

Heat the mixture to reflux and monitor the hydrolysis by TLC.

-

After completion, cool the reaction mixture and acidify it with a dilute acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

-

Filter the solid, wash it with cold water to remove inorganic salts, and dry it to obtain the final product, this compound.

Potential Therapeutic Applications and Mechanism of Action: An Extrapolation

Given the known biological activities of structurally similar quinazolinone acetic acid derivatives, we can hypothesize potential therapeutic avenues for our target compound.

Aldose Reductase Inhibition

A significant body of research has identified quinazolinone derivatives as potent inhibitors of aldose reductase (AR).[2][3] AR is a key enzyme in the polyol pathway, which is implicated in the pathogenesis of diabetic complications. Hyperglycemia leads to increased flux through this pathway, resulting in the accumulation of sorbitol, oxidative stress, and subsequent tissue damage.

Hypothesized Mechanism: The carboxylic acid moiety of this compound could potentially interact with the active site of the AR enzyme, while the quinazolinone core and its methyl substituents could form hydrophobic and van der Waals interactions, leading to potent inhibition.

Caption: Hypothesized inhibition of the polyol pathway by the target molecule.

Anti-Inflammatory Activity

Many quinazolinone derivatives exhibit anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes or other inflammatory mediators. Acetic acid itself can be used to induce inflammatory models in preclinical studies.[4]

Hypothesized Mechanism: The molecule could potentially dock into the active site of COX-1 or COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. The specific substitution pattern on the quinazolinone ring would be crucial for determining the potency and selectivity of this inhibition.

Proposed Experimental Workflow for Characterization and Biological Evaluation

For a novel compound like this compound, a systematic approach to characterization and biological screening is essential.

Caption: A phased experimental workflow for a novel quinazolinone derivative.

Physicochemical Properties (Predicted)

While experimental data is unavailable, we can predict some key properties for this compound based on its structure.

| Property | Predicted Value/Range | Significance in Drug Development |

| Molecular Formula | C13H14N2O3 | Defines the elemental composition and molecular weight. |

| Molecular Weight | ~246.26 g/mol | Influences absorption and diffusion across membranes. |

| LogP | 1.5 - 2.5 | Indicates lipophilicity, affecting solubility and membrane permeability. |

| pKa | 3.5 - 4.5 (Carboxylic Acid) | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| H-Bond Donors | 1 (from COOH) | Potential for hydrogen bonding interactions with biological targets. |

| H-Bond Acceptors | 3 (from C=O and N) | Potential for hydrogen bonding interactions. |

Conclusion and Future Directions

This compound stands as an intriguing yet uncharacterized molecule within a pharmacologically significant class of compounds. This guide provides a robust, scientifically-grounded framework for its synthesis and evaluation. The proposed synthetic route is based on reliable and well-documented chemical transformations. Furthermore, the extrapolation of its potential biological activities, particularly as an aldose reductase inhibitor or an anti-inflammatory agent, offers clear directions for future in vitro and in vivo studies. Researchers venturing into the study of this and other novel quinazolinone derivatives can utilize the outlined workflows to systematically uncover their therapeutic potential. The true value of this molecule will only be revealed through rigorous experimental investigation.

References

- Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College.

- CymitQuimica. (n.d.). This compound.

- Crysdot LLC. (n.d.). 2-(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid.

-

Tokalı, F., et al. (2023). Novel acetic acid derivatives containing quinazolin‐4(3H)‐one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. Drug Development Research, 84(2), 275-295. Available at: [Link]

-

Tokalı, F., et al. (2023). Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. Available at: [Link]

-

Singh, V. P., et al. (2003). Effect of nimesulide on acetic acid- and leukotriene-induced inflammatory bowel disease in rats. Prostaglandins, Leukotrienes and Essential Fatty Acids, 71(3-4), 163-175. Available at: [Link]

Sources

- 1. jpsr.pharmainfo.in [jpsr.pharmainfo.in]

- 2. researchgate.net [researchgate.net]

- 3. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of nimesulide on acetic acid- and leukotriene-induced inflammatory bowel disease in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid: Physicochemical Properties, Synthesis, and Biological Prospects

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid, a member of the quinazolinone class of heterocyclic compounds. Quinazolinones are a significant scaffold in medicinal chemistry, known for a wide array of biological activities.[1] This document delineates the structural attributes, predicted physicochemical properties, a plausible synthetic route, and the potential therapeutic applications of this specific derivative, grounding the discussion in established chemical principles and data from analogous structures.

Molecular Identity and Structural Features

This compound is characterized by a fused bicyclic system, comprising a benzene ring fused to a pyrimidine ring, which forms the core quinazolinone structure. This core is substituted with three methyl groups at positions 2, 7, and 8, and an acetic acid moiety at the N-3 position.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1322604-42-1 | [2] |

| Molecular Formula | C₁₃H₁₄N₂O₃ | [2] |

| Molecular Weight | 246.26 g/mol | [2] |

| SMILES | O=C(O)CN1C(C)=NC2=C(C=CC(C)=C2C)C1=O | [2] |

The strategic placement of the methyl groups and the acidic side chain are anticipated to significantly influence the molecule's steric and electronic properties, thereby affecting its solubility, membrane permeability, and interactions with biological targets.

Physicochemical Properties: An In Silico Perspective

In the absence of empirically determined data for this specific molecule, we present a summary of predicted physicochemical properties. These values are derived from computational models that are widely used in drug discovery to estimate the pharmacokinetic profile of novel compounds.[3][4]

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Significance in Drug Development |

| Melting Point (°C) | 200-220 | Influences formulation and stability. |

| LogP | 1.5 - 2.5 | Indicates lipophilicity and affects absorption and distribution. |

| Aqueous Solubility | Low to moderate | Crucial for bioavailability and formulation. |

| pKa | 3.5 - 4.5 | Determines the ionization state at physiological pH, impacting solubility and receptor binding. |

| Hydrogen Bond Donors | 1 | Influences binding to biological targets and solubility. |

| Hydrogen Bond Acceptors | 4 | Affects solubility and molecular recognition. |

The predicted low to moderate aqueous solubility is characteristic of many quinazolinone derivatives and is influenced by the crystalline nature of the solid state and the hydrophobic character of the trimethylated ring system. The carboxylic acid moiety is expected to enhance solubility in aqueous basic solutions due to salt formation.

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process, leveraging established methodologies for quinazolinone synthesis.[5][6] The proposed pathway commences with the synthesis of the quinazolinone core, followed by the introduction of the acetic acid side chain.

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Synthetic Protocol:

Step 1: Synthesis of 2,7,8-Trimethyl-4H-3,1-benzoxazin-4-one

-

To a solution of 2-amino-3,4-dimethylbenzoic acid in an appropriate solvent such as pyridine, add an excess of acetic anhydride.

-

Reflux the reaction mixture for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield 2,7,8-trimethyl-4H-3,1-benzoxazin-4-one.

Step 2: Synthesis of this compound

-

Dissolve the 2,7,8-trimethyl-4H-3,1-benzoxazin-4-one intermediate and an equimolar amount of glycine in pyridine.

-

Reflux the mixture for 4-6 hours.

-

After cooling, acidify the reaction mixture with dilute hydrochloric acid to precipitate the crude product.

-

Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent like ethanol or acetic acid to obtain the purified this compound.

Potential Biological Activities and Therapeutic Targets

The quinazolinone scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological effects.[1][7] The presence of the acetic acid moiety in the target molecule suggests several potential areas of biological activity, drawing parallels with other quinazolinone-acetic acid derivatives.

Caption: Potential biological activities stemming from the compound's structural features.

-

Anti-inflammatory Activity: Many quinazolinone derivatives are known to possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

-

Anticancer Activity: The quinazolinone nucleus is a key component of several approved anticancer drugs that act as kinase inhibitors (e.g., Gefitinib, Erlotinib).[1] The substitution pattern of the target molecule could confer inhibitory activity against various protein kinases involved in cancer cell proliferation.

-

Antimicrobial Activity: Quinazolinone derivatives have demonstrated broad-spectrum antibacterial and antifungal activities.[5][8] The specific substitutions on the benzene ring may modulate this activity.

-

Aldose Reductase Inhibition: Structurally related quinazolinone-acetic acid derivatives have been identified as potent inhibitors of aldose reductase, an enzyme implicated in diabetic complications.[9][10] The acetic acid side chain is often crucial for binding to the active site of this enzyme.

Experimental Protocols for Physicochemical Characterization

To facilitate further research and validate the predicted properties, the following standard experimental protocols are provided.

Melting Point Determination

The melting point of a crystalline solid provides an indication of its purity.[11]

-

Finely powder a small amount of the dry sample.

-

Pack the sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.[12][13]

-

Heat the sample at a rate of 10-15 °C per minute initially, then slow to 1-2 °C per minute as the expected melting point is approached.

-

Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point. A sharp melting range (≤ 2 °C) is indicative of a pure compound.

Solubility Determination

Assessing the solubility of the compound in various solvents is crucial for its application in biological assays and for formulation development.[14][15]

-

In separate test tubes, add approximately 10 mg of the compound to 1 mL of various solvents (e.g., water, ethanol, DMSO, acetone, 5% aq. HCl, 5% aq. NaOH).

-

Agitate the mixtures vigorously for 1-2 minutes.

-

Visually inspect for the complete dissolution of the solid.

-

The solubility can be qualitatively described as soluble, partially soluble, or insoluble.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved compound can be determined using techniques like UV-Vis spectroscopy or HPLC.

Conclusion

This compound represents a promising, yet underexplored, member of the quinazolinone family. Based on its structural analogy to other biologically active quinazolinones, it is a compelling candidate for further investigation, particularly in the areas of anti-inflammatory, anticancer, and metabolic disease research. The in silico data and the proposed synthetic route provided in this guide offer a solid foundation for initiating such studies. Empirical validation of the predicted physicochemical properties and a thorough biological evaluation are critical next steps in elucidating the full potential of this compound.

References

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. PubMed. Available from: [Link]

-

2-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid. PubChem. Available from: [Link]

-

6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Available from: [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Available from: [Link]

-

Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. ResearchGate. Available from: [Link]

-

In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. Available from: [Link]

-

BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. Available from: [Link]

-

Molecular modelling studies of quinazolinone derivatives as MMP-13 inhibitors by QSAR, molecular docking and molecular dynamics simulations techniques. National Institutes of Health. Available from: [Link]

-

Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. ResearchGate. Available from: [Link]

-

In Silico Target Prediction for Small Molecules: Methods and Protocols. ResearchGate. Available from: [Link]

-

Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one. National Institutes of Health. Available from: [Link]

-

Solubility of Organic Compounds. Chem LibreTexts. Available from: [Link]

-

experiment (1) determination of melting points. Available from: [Link]

-

Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Available from: [Link]

-

Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega. Available from: [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. Available from: [Link]

-

Functionalization of Quinazolin‐4‐ones Part 1: Synthesis of Novel 7‐Substituted‐2‐thioxo Quinazolin‐4‐ones from 4‐Substituted‐2‐Aminobenzoic Acids and PPh3(SCN)2. ResearchGate. Available from: [Link]

-

Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Available from: [Link]

-

In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. Available from: [Link]

-

Melting point determination. Available from: [Link]

-

Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine. National Institutes of Health. Available from: [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Available from: [Link]

-

Determination of Melting Point. Available from: [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. Available from: [Link]

-

In Silico Prediction of Physicochemical Properties. Semantic Scholar. Available from: [Link]

-

Deciphering quinazoline derivatives' interactions with EGFR: a computational quest for advanced cancer therapy through 3D-QSAR, virtual screening, and MD simulations. Frontiers. Available from: [Link]

-

Experiment 2 # Solubility 13. Bellevue College. Available from: [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. Available from: [Link]

-

QSAR modeling on Quinazolinonyl Pyrazolines and Quinazolinoyl Isoxazolines as Anticonvulsant Agents. Journal of Advanced Pharmacy Education and Research. Available from: [Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. National Institutes of Health. Available from: [Link]

-

Prediction of Small-Molecule Developability Using Large-Scale In Silico ADMET Models. Journal of Medicinal Chemistry. Available from: [Link]

-

Mechanisms for synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ResearchGate. Available from: [Link]

-

Quinazolines. Part X. The fragmentation of quinazolines under electron impact. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors. ResearchGate. Available from: [Link]

-

QSAR analysis and experimental evaluation of new quinazoline-containing hydroxamic acids as histone deacetylase 6 inhibitors. PubMed. Available from: [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available from: [Link]

-

Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available from: [Link]

Sources

- 1. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 2. 1322604-42-1|2-(2,7,8-Trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid|BLD Pharm [bldpharm.com]

- 3. In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models - ProQuest [proquest.com]

- 5. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Novel acetic acid derivatives containing quinazolin-4(3H)-one ring: Synthesis, in vitro, and in silico evaluation of potent aldose reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. scribd.com [scribd.com]

(2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid structural analogs

An In-Depth Technical Guide to the Design, Synthesis, and Evaluation of (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetic acid Structural Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets.[1][2][3] This guide focuses on the structural analogs of a specific, yet representative member of this class: this compound. We will dissect the strategic considerations for analog design, provide robust synthetic methodologies, and outline a comprehensive workflow for biological and pharmacological evaluation. This document serves as a technical blueprint for research teams aiming to explore the chemical space around this core and develop novel therapeutic agents.

The Quinazolinone Core: A Privileged Scaffold in Drug Discovery

The quinazolinone framework, a fusion of benzene and pyrimidine rings, is a versatile template that has given rise to numerous clinically successful drugs.[4][5] Its rigid, bicyclic nature provides a well-defined three-dimensional structure for presenting substituents to target proteins, while the embedded hydrogen bond donors and acceptors facilitate potent and specific interactions.[6]

The Food and Drug Administration (FDA) has approved several quinazoline-based drugs, particularly in oncology, such as Gefitinib and Erlotinib, which are epidermal growth factor receptor (EGFR) kinase inhibitors.[5][7] The therapeutic reach of this scaffold, however, extends far beyond oncology, with derivatives showing significant promise as anti-inflammatory, antimicrobial, anticonvulsant, and antiviral agents.[8][9][10][11] This proven track record underscores the rationale for exploring novel substitution patterns on the quinazolinone core, such as that found in this compound, to uncover new pharmacological potential.

Profile of the Core Compound: this compound

The lead molecule, with CAS number 1322604-42-1, presents a distinct substitution pattern that offers multiple avenues for chemical modification.[12] It features:

-

An acetic acid moiety at the N-3 position, providing a key acidic handle for interaction or prodrug strategies.

-

A methyl group at the C-2 position, a common feature in many bioactive quinazolinones.

-

A specific 7,8-dimethyl substitution on the carbocyclic ring, which influences lipophilicity, metabolic stability, and steric interactions with target proteins.

A logical starting point for any analog development program is a robust and scalable synthesis of the core compound itself.

Proposed Synthesis of the Core Compound

The synthesis can be efficiently achieved via a well-established, multi-step sequence starting from the appropriately substituted anthranilic acid.[13][14]

Protocol 1: Synthesis of this compound

-

Step 1: Acetylation of 3,4-dimethylanthranilic acid.

-

To a solution of 3,4-dimethylanthranilic acid (1.0 eq) in acetic anhydride (5.0 eq), add a catalytic amount of pyridine.

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction and pour it onto ice water. The resulting precipitate, 2-acetamido-3,4-dimethylbenzoic acid, is filtered, washed with cold water, and dried. Causality: This step protects the amine and sets up the eventual C2-methyl group of the quinazolinone.

-

-

Step 2: Formation of the Benzoxazinone Intermediate.

-

Reflux the 2-acetamido-3,4-dimethylbenzoic acid from Step 1 in excess acetic anhydride for 4-6 hours.

-

Remove the solvent under reduced pressure to yield the crude 2,7,8-trimethyl-4H-3,1-benzoxazin-4-one. This intermediate is often moisture-sensitive and used directly in the next step.[14] Causality: Intramolecular cyclization forms the reactive benzoxazinone ring, which is the immediate precursor to the quinazolinone core.

-

-

Step 3: Formation of the Quinazolinone-Acetic Acid Ester.

-

Dissolve the crude benzoxazinone (1.0 eq) in a suitable aprotic solvent like N,N-Dimethylformamide (DMF).

-

Add ethyl glycinate hydrochloride (1.2 eq) and a non-nucleophilic base such as triethylamine (2.5 eq).

-

Heat the reaction mixture to 100-120 °C for 8-12 hours, monitoring by TLC.

-

After cooling, perform an aqueous workup by partitioning between ethyl acetate and water. The organic layer is washed with brine, dried over sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography to yield ethyl (2,7,8-trimethyl-4-oxoquinazolin-3(4H)-yl)acetate. Causality: The primary amine of the glycine ester attacks the benzoxazinone, leading to ring-opening and subsequent recyclization to form the desired N-substituted quinazolinone.

-

-

Step 4: Saponification to the Final Acid.

-

Dissolve the ester from Step 3 in a mixture of tetrahydrofuran (THF) and water.

-

Add lithium hydroxide (LiOH, 1.5 eq) and stir at room temperature for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Acidify the mixture to pH ~2-3 with 1N HCl.

-

Extract the product with ethyl acetate, wash with brine, dry, and concentrate to afford the final compound, this compound. Causality: Base-catalyzed hydrolysis of the ethyl ester unmasks the carboxylic acid, which is often crucial for biological activity.

-

Strategic Approaches to Analog Design

A systematic analoging strategy involves modifying distinct regions of the molecule to probe the structure-activity relationship (SAR).[13][15] We can dissect the core compound into three primary vectors for modification.

Caption: Strategic vectors for analog design.

Vector A: Modification of the N-3 Acetic Acid Side Chain

The carboxylic acid is a strong polar and ionizable group. Its modification can profoundly impact solubility, cell permeability, and target engagement.[16]

-

Esterification and Amidation: Converting the acid to a series of esters (methyl, ethyl, t-butyl) or amides (primary, secondary, tertiary) can create prodrugs that improve pharmacokinetics or probe for additional binding interactions.[17]

-

Chain Homologation: Replacing the acetic acid moiety with propionic or butyric acid linkers explores the optimal spacing between the quinazolinone core and the acidic group.

-

Acidic Bioisosteres: Replacing the carboxylic acid with bioisosteres like tetrazole or hydroxamic acid can maintain the acidic nature while altering pKa, metabolic stability, and binding geometry.

Vector B: Modification of the C-2 Methyl Group

The substituent at the C-2 position projects into a key binding region for many targets.

-

Alkyl Variation: Replacing the methyl with larger or cyclic alkyl groups (ethyl, isopropyl, cyclopropyl) can probe the size and shape of the hydrophobic pocket.

-

Aryl/Heteroaryl Substitution: Introducing aromatic or heteroaromatic rings (e.g., phenyl, pyridyl, thiophenyl) can introduce potential for π-π stacking or new hydrogen bonding interactions.[6] This is achieved by starting the synthesis with a different anhydride (e.g., benzoic anhydride for a C-2 phenyl group).

Vector C: Modification of the Phenyl Ring (C-7/C-8)

Substitution on the benzene portion of the scaffold modulates electronic properties and can provide vectors for further substitution.[2]

-

Positional Isomers: Shifting the methyl groups to other positions (e.g., 6,7-dimethyl) can drastically alter the molecule's shape and interaction profile.

-